Inhibitor 6e (PRMT1 inhibitor 6e)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Inhibitor 6e involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various substituents. The key steps include:

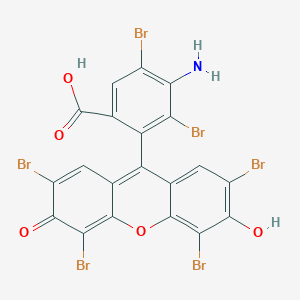

Formation of the core structure: This involves the reaction of 4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid with appropriate reagents under controlled conditions.

Introduction of substituents: Various substituents are introduced through reactions such as bromination, nitration, and esterification.

Industrial Production Methods: Industrial production of Inhibitor 6e follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Inhibitor 6e undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions, such as halogenation and nitration, are commonly used to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation is typically carried out using halogens like bromine or chlorine, while nitration involves the use of nitric acid.

Major Products: The major products formed from these reactions include various substituted derivatives of Inhibitor 6e, which can be further studied for their biological activities .

Applications De Recherche Scientifique

Cancer Therapy

Inhibitor 6e has been investigated for its role in enhancing the efficacy of immune checkpoint inhibitors (ICIs) in cancer treatment. Studies have shown that PRMT1 inhibition can activate the interferon pathway, leading to increased CD8+ T cell infiltration in tumors. For instance, combining Inhibitor 6e with anti-PD-1 antibodies resulted in significantly reduced tumor growth and enhanced immune response in melanoma models . This suggests that targeting PRMT1 may overcome resistance mechanisms associated with ICIs.

Chemoresistance

Research indicates that Inhibitor 6e can sensitize cancer cells to chemotherapy. Specifically, inhibition of PRMT1 has been shown to impair adaptive epigenetic reprogramming associated with resistance to chemotherapeutic agents such as gemcitabine, irinotecan, and paclitaxel. In preclinical models of pancreatic ductal adenocarcinoma (PDAC), genetic or pharmacological inhibition of PRMT1 delayed the development of drug resistance . This underscores the potential of Inhibitor 6e as an adjunct therapy in combination with standard chemotherapy regimens.

Epigenetic Modulation

Inhibitor 6e's capacity to modulate epigenetic marks has been explored in various studies. For example, it has been shown to downregulate the expression of DNA methyltransferase 1 (DNMT1), thereby influencing the transcriptional landscape of cancer cells. This modulation can activate endogenous retroviral elements and enhance interferon signaling, further promoting antitumor immunity .

Data Tables

Case Study 1: Melanoma Treatment

A study investigated the effects of PRMT1 inhibition using Inhibitor 6e in melanoma models. The results indicated that PRMT1 inhibition led to a significant increase in intratumoral CD8+ T cells and a reduction in tumor size when combined with PD-1 blockade. This highlights the potential for synergistic effects between PRMT1 inhibitors and immunotherapy.

Case Study 2: Pancreatic Cancer

In another study focusing on PDAC, researchers utilized Inhibitor 6e to assess its impact on drug resistance mechanisms. The findings revealed that inhibiting PRMT1 not only sensitized cancer cells to gemcitabine but also affected global arginine methylation levels, suggesting a novel approach to overcoming chemoresistance .

Mécanisme D'action

Inhibitor 6e exerts its effects by binding to the active site of PRMT1, thereby preventing the methylation of arginine residues in target proteins. This inhibition disrupts various cellular processes, including gene expression regulation, DNA repair, and signal transduction . The compound also activates the interferon pathway, enhancing antitumor immunity and potentiating the efficacy of immune checkpoint blockade therapies .

Comparaison Avec Des Composés Similaires

Inhibitor 6e is unique in its high specificity and potency against PRMT1 compared to other similar compounds. Some of the similar compounds include:

Activité Biologique

Inhibitor 6e, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has garnered attention in recent research due to its significant biological activity and potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of Inhibitor 6e, including its mechanisms of action, efficacy in various cancer models, and implications for future research.

Overview of PRMT1 and Its Role in Cancer

PRMT1 is a type I protein arginine methyltransferase responsible for the majority of arginine methylation in proteins. This post-translational modification plays critical roles in various cellular processes, including transcription regulation, RNA metabolism, and DNA damage repair. Elevated levels of PRMT1 have been associated with several cancers, such as melanoma, pancreatic cancer, and multiple myeloma (MM), indicating its potential as a therapeutic target .

Inhibitor 6e functions by selectively targeting PRMT1, leading to the following biological effects:

- Inhibition of Tumor Growth : Studies have shown that PRMT1 inhibition can significantly reduce tumor growth in various cancer models. For instance, genetic or pharmacological inhibition of PRMT1 has been demonstrated to impair MM cell growth and induce cell cycle arrest .

- Activation of Antitumor Immunity : The inhibition of PRMT1 leads to the activation of the interferon pathway. This is achieved by increasing the expression of endogenous retroviral elements and double-stranded RNA, which enhances antitumor immunity by promoting CD8+ T cell activity .

- Disruption of RNA Metabolism : Inhibitor 6e has been shown to perturb RNA metabolism and induce DNA damage through R-loop accumulation, which can compromise cellular integrity over time .

Efficacy Data

The efficacy of Inhibitor 6e has been evaluated through various assays measuring its inhibitory potency against PRMT1. Below is a summary table detailing the IC50 values for Inhibitor 6e compared to other known PRMT1 inhibitors.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Inhibitor 6e | 0.29 ± 0.01 | Highly potent against PRMT1 |

| AMI-1 | 3.0 ± 1.1 | Less potent; disrupts PRMT1-PXR interaction |

| MS023 | 0.44 ± 0.03 | Effective but less selective |

| WCJ-394 | 2.41 ± 0.18 | Potential lead compound for further studies |

Case Study 1: Melanoma Models

In a study involving melanoma models, the administration of Inhibitor 6e led to a significant increase in intratumoral CD8+ T cells and enhanced expression of interferon-gamma (IFN-γ). This suggests that PRMT1 inhibition not only suppresses tumor growth but also enhances the effectiveness of immune checkpoint therapies .

Case Study 2: Multiple Myeloma

Research has indicated that high expression levels of PRMT1 correlate with poor survival outcomes in patients with multiple myeloma. Treatment with Inhibitor 6e resulted in decreased viability of primary myeloma cells and significant tumor burden reduction in xenograft models .

Future Directions

The promising results associated with Inhibitor 6e emphasize the need for further research into its mechanisms and potential applications in clinical settings. Future studies should focus on:

- Combination Therapies : Investigating the synergistic effects of Inhibitor 6e with existing immunotherapies or chemotherapeutic agents.

- Long-term Efficacy : Evaluating the long-term effects and safety profile of Inhibitor 6e in preclinical models.

- Mechanistic Studies : Further elucidating the molecular pathways affected by PRMT1 inhibition to identify additional therapeutic targets.

Propriétés

IUPAC Name |

4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H7Br6NO5/c21-7-3-6(20(30)31)11(12(24)15(7)27)10-4-1-8(22)16(28)13(25)18(4)32-19-5(10)2-9(23)17(29)14(19)26/h1-3,28H,27H2,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSILLVDSFALROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)O)Br)Br)Br)C4=C(C(=C(C=C4C(=O)O)Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H7Br6NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.